The synthesis likely involves reacting 4-chlorophenoxyacetic acid with 3-methylaniline in the presence of a suitable coupling agent. [] This reaction forms an amide bond between the carboxylic acid group of 4-chlorophenoxyacetic acid and the amine group of 3-methylaniline.
Mechanism of Action
ATF4 inhibition: Compounds like those described in [] showcase inhibitory effects on the ATF4 pathway, potentially offering therapeutic avenues for cancer, neurodegenerative diseases, and other conditions.
Osteoclast inhibition: Certain derivatives demonstrate inhibitory effects on osteoclastogenesis, potentially useful in treating bone diseases like osteoporosis. [, ]
Applications
Drug discovery: The compound could serve as a starting point for developing novel therapeutics, particularly targeting pathways or mechanisms affected by similar 2-(4-chlorophenoxy)acetamide derivatives. [, , ]
PPOAC-Bz is a compound that exhibited a potent inhibitory impact on osteoclastogenesis. [] In vitro studies indicated that PPOAC-Bz could modify the expression of several osteoclast-specific marker genes and hinder the development of mature osteoclasts. [] This inhibition also extended to the suppression of F-actin belt formation and bone resorption activity. [] Further in vivo investigations revealed that PPOAC-Bz could mitigate OVX-induced bone loss. []
Relevance:
PPOAC-Bz and the target compound, 2-(4-chlorophenoxy)-N-(3-methylphenyl)acetamide, both share a core 2-(4-chlorophenoxy)acetamide structure. The key structural difference lies in the substitution on the acetamide nitrogen. While the target compound features a 3-methylphenyl group, PPOAC-Bz possesses a more complex 2-(4-benzoyl-1-piperazinyl)phenyl substituent. This difference highlights how modifications to this portion of the molecule can significantly influence biological activity, shifting from potential anti-cancer effects in the target compound to anti-osteoclastogenic properties in PPOAC-Bz. []
This compound is a synthesized indole analog, recognized for its potential therapeutic benefits, including antioxidant, anti-HIV, and anti-cancer properties. [] Its synthesis involved reacting N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide with 1H-indole-2-carboxylic acid. [] Characterization was done through traditional spectroscopic methods like 1H NMR, 13C NMR, and LC-MS. [] Further structural elucidation was achieved by single-crystal X-ray diffraction. []
Relevance:
This indole-containing compound shares a common 2-(4-chlorophenoxy)acetamide moiety with the target compound, 2-(4-chlorophenoxy)-N-(3-methylphenyl)acetamide. [] The significant difference lies in the presence of the 1H-indole-2-carboxamide group attached to the acetamide nitrogen in place of the 3-methylphenyl group of the target compound. This structural similarity suggests they may belong to the same broader chemical class, potentially sharing some properties while exhibiting distinct biological activities due to the variations in their structures. []
PPOA-N-Ac-2-Cl effectively reduced the formation of TRAP-positive multinucleated cells, a key indicator of osteoclast formation, in a dose-dependent manner without significant cytotoxicity. [] Additionally, PPOA-N-Ac-2-Cl impacted the expression of various osteoclast-specific marker genes, such as TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5) during RANKL-mediated osteoclastogenesis. [] PPOA-N-Ac-2-Cl significantly diminished the protein levels of CtsK, an essential protease for bone resorption. [] It also reduced bone resorption activity and F-actin ring formation. []
While sharing a similar structure to 2-(4-chlorophenoxy)-N-(3-methylphenyl)acetamide, PPOA-N-Ac-2-Cl features a 2-chlorophenoxy group instead of the 4-chlorophenoxy group found in the target compound. [] This subtle difference in the chlorine atom's position on the phenoxy ring highlights the importance of positional isomers in drug design and their potential impact on biological activity. Despite this difference, both compounds possess a phenoxy acetamide core, suggesting they might belong to a related chemical class with potentially overlapping but distinct pharmacological profiles. []
This compound was investigated for its effects on learning and memory in a mouse model. [] Results indicated that the compound could significantly prolong latency time and reduce error numbers in mice with scopolamine-induced memory impairment. [] It was also found to significantly decrease the activity of acetylcholinesterase (AchE) in the brain, suggesting a possible mechanism for its memory-enhancing effects. [] Notably, the compound did not affect butyrylcholinesterase (BuchE) activity in serum. []
Relevance:
Both this compound and the target compound, 2-(4-chlorophenoxy)-N-(3-methylphenyl)acetamide, share the 2-(4-chlorophenoxy)acetamide structure as a central motif. [] The key structural difference lies in the substitution on the acetamide nitrogen. This compound incorporates a 1,2,3,4-tetrahydroacridine-9-yl group, in contrast to the 3-methylphenyl group of the target compound. This variation suggests that while both compounds might share some chemical properties due to the common motif, their biological activities could be quite different due to the influence of the substituent group. []
This compound represents a class of substituted bridged cycloalkane derivatives investigated for their potential in inhibiting the ATF4 pathway. [] These derivatives have shown promise in treating a range of disorders, including cancer and neurodegenerative diseases. []
N-Methyl-2-[4-(4-chlorophenoxy)phenoxy]acetamide
Compound Description:
This compound was synthesized from N-methyl-2-(4-phenoxyphenoxy)acetamide via a reaction with sulfuryl chloride. [] Researchers investigated how different factors, such as reaction temperature, reaction time, and the molar ratio of N-methyl-2-(4-phenoxyphenoxy)acetamide to sulfuryl chloride, influenced the yield of N-methyl-2-[4-(4-chlorophenoxy)phenoxy]acetamide. []
Both this compound and 2-(4-chlorophenoxy)-N-(3-methylphenyl)acetamide share the 4-chlorophenoxy substructure. [] The crucial difference lies in the linker between this substructure and the acetamide group. While the target compound has a direct bond connecting the 4-chlorophenoxy group to the acetamide, this compound has an oxygen atom acting as a linker, forming an ether linkage. This structural difference highlights the variability in designing compounds with potentially similar biological activity by changing the connecting groups and their potential impact on the overall properties of the molecule. []
(E)-4-[2-(4-chlorophenoxy)-2-methylpropanoyloxy]-3-methoxyphenyl acrylic acid (AZ) is a compound formulated into capsule form. [] To assess the release profile of AZ from these capsules, a dissolution test was developed. [] This method involved the use of a paddle method with a 0.8% sodium dodecyl sulfate solution as the dissolution medium, maintaining a rotation speed of 75 rpm. [] UV spectrophotometry at a wavelength of 275 nm was used to quantify the AZ content released. []
Relevance:
AZ and the target compound, 2-(4-chlorophenoxy)-N-(3-methylphenyl)acetamide, both share the 4-chlorophenoxy structural element. [] The primary difference lies in how this element is incorporated into the larger molecule. In AZ, it is part of an ester linkage with a complex substituted phenyl acrylic acid, while in the target compound, it is directly linked to an acetamide group. This structural difference suggests that while both compounds utilize the 4-chlorophenoxy group, their overall activity and function are likely distinct due to the influence of the other structural components. []
18F-DPA-714 is a high-affinity pyrazolopyrimidinyl-based imaging agent that targets the translocator protein (TSPO). [] Preclinical PET studies explored its use in quantifying TSPO levels in glioma models. [] 18F-DPA-714 demonstrated preferential accumulation within tumors, with minimal uptake in the contralateral brain. [] Further validation using Western blotting and immunohistochemistry confirmed the correlation between 18F-DPA-714 uptake and TSPO expression levels. []
123I-CLINDE is a SPECT imaging agent structurally similar to PET ligands like 18F-PBR111 and 18F-DPA-714. [] This study marked the first comprehensive quantification of TSPO binding using SPECT and 123I-CLINDE in patients with neurological conditions. [] The study involved patients with cerebral stroke and glioblastoma multiforme (GBM) who underwent dynamic SPECT scans with arterial blood sampling. [] Findings indicated that 123I-CLINDE binding was not significantly impacted by blood-brain barrier disruption. []
2-[(4-Chlorophenoxy)methyl]benzimidazoles
Compound Description:
A series of 2-[(4-chlorophenoxy)methyl]benzimidazoles were synthesized and evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists. [] This research aimed to develop anti-obesity drugs. [] Structural modifications involved variations of piperidinylalkyl groups at the N-1 position of the benzimidazole ring to determine the optimal spatial arrangement for Y1 receptor binding. []
Relevance:
While structurally related to 2-(4-chlorophenoxy)-N-(3-methylphenyl)acetamide, the 2-[(4-chlorophenoxy)methyl]benzimidazoles differ significantly in their core structure. [] Both share the 4-chlorophenoxy group, but the key distinction lies in the presence of a benzimidazole ring directly linked to the chlorophenoxymethyl group in the related compounds, unlike the acetamide linkage in the target compound. This difference in the core structure suggests that despite sharing a common substituent, these compounds likely belong to different chemical classes and might exhibit distinct pharmacological profiles. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.